1-(Adamantan-1-yloxy)-3-(cyclohexylamino)propan-2-ol hydrochloride
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Overview
Description
1-(Adamantan-1-yloxy)-3-(cyclohexylamino)propan-2-ol hydrochloride is a complex organic compound that features an adamantane core, a cyclohexylamino group, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yloxy)-3-(cyclohexylamino)propan-2-ol hydrochloride typically involves multiple steps, including the formation of the adamantane core, the introduction of the cyclohexylamino group, and the attachment of the propanol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-yloxy)-3-(cyclohexylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(Adamantan-1-yloxy)-3-(cyclohexylamino)propan-2-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yloxy)-3-(cyclohexylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclohexylamino)propan-2-ol
- 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclohexylamino)propan-2-ol acetate
Uniqueness
1-(Adamantan-1-yloxy)-3-(cyclohexylamino)propan-2-ol hydrochloride is unique due to its specific structural features, such as the adamantane core and the cyclohexylamino group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Biological Activity
1-(Adamantan-1-yloxy)-3-(cyclohexylamino)propan-2-ol hydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an adamantane moiety linked to a cyclohexylamino group, which is significant for its biological interactions.
Pharmacological Properties
- Antimicrobial Activity : Research indicates that adamantane derivatives exhibit notable antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate effectiveness against various Gram-positive and Gram-negative bacteria, including Escherichia coli .
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cell lines, particularly MCF-7 (breast cancer) and HeLa (cervical cancer) cells. This activity is attributed to its ability to interfere with cellular signaling pathways involved in cell growth and survival .
- Inhibition of Enzymatic Activity : The compound may modulate the activity of enzymes such as 11 β-hydroxysteroid dehydrogenase type 1, which is involved in cortisol metabolism. This modulation can have implications for metabolic disorders and stress responses .
The biological effects of this compound are likely mediated through several mechanisms:
- Receptor Interaction : The adamantane structure allows for interactions with various cellular receptors, potentially leading to altered signaling cascades.
- Intracellular Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects.
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of adamantane derivatives found that several compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative strains. The results indicated a strong correlation between structural modifications in the adamantane framework and enhanced biological activity .
Compound | Gram-positive Activity | Gram-negative Activity |
---|---|---|
A | High | Moderate |
B | Moderate | High |
C | High | High |
Case Study 2: Anticancer Properties
In vitro assays demonstrated that this compound significantly reduced cell viability in MCF-7 and HeLa cell lines. The IC50 values were determined to be in the low micromolar range, indicating potent anticancer activity .
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 5.0 |
HeLa | 4.5 |
Properties
IUPAC Name |
1-(1-adamantyloxy)-3-(cyclohexylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2.ClH/c21-18(12-20-17-4-2-1-3-5-17)13-22-19-9-14-6-15(10-19)8-16(7-14)11-19;/h14-18,20-21H,1-13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPKQQWUMMJMAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(COC23CC4CC(C2)CC(C4)C3)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.